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molecular formula C12H8Cl2FN B1314423 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine CAS No. 877179-04-9

3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine

Cat. No. B1314423
M. Wt: 256.1 g/mol
InChI Key: QUVGVAKQHNJQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08350046B2

Procedure details

5.6 g (0.029 mol, 98% pure) of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride were dissolved at 25° C. in 10.4 g of toluene. The solution was evacuated to 400 mbar and heated to 85° C. Subsequently, within 5 minutes, 7.8 g (0.030 mol, approx. 92% pure) of 3′,4′-dichloro-5-fluorobiphenyl-2-ylamine, dissolved in 28 g of toluene, were metered in and the reaction mixture was stirred for a further 1 hour. After venting and cooling to 25° C. overnight, the mixture was cooled further to 0° C., and the solids were filtered off, washed with cold toluene and dried at 80° C. under reduced pressure. The yield (without further processing of the mother liquor) was 8.1 g (71%).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
solvent
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:12])[C:3]1[C:7]([C:8](Cl)=[O:9])=[CH:6][N:5]([CH3:11])[N:4]=1.[Cl:13][C:14]1[CH:15]=[C:16]([C:21]2[CH:26]=[C:25]([F:27])[CH:24]=[CH:23][C:22]=2[NH2:28])[CH:17]=[CH:18][C:19]=1[Cl:20]>C1(C)C=CC=CC=1>[Cl:13][C:14]1[CH:15]=[C:16]([C:21]2[CH:26]=[C:25]([F:27])[CH:24]=[CH:23][C:22]=2[NH:28][C:8]([C:7]2[C:3]([CH:2]([F:12])[F:1])=[N:4][N:5]([CH3:11])[CH:6]=2)=[O:9])[CH:17]=[CH:18][C:19]=1[Cl:20]

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
FC(C1=NN(C=C1C(=O)Cl)C)F
Name
Quantity
10.4 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
7.8 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C1=C(C=CC(=C1)F)N
Name
Quantity
28 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
was stirred for a further 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evacuated to 400 mbar
TEMPERATURE
Type
TEMPERATURE
Details
cooling to 25° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled further to 0° C.
FILTRATION
Type
FILTRATION
Details
the solids were filtered off
WASH
Type
WASH
Details
washed with cold toluene
CUSTOM
Type
CUSTOM
Details
dried at 80° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
The yield (without further processing of the mother liquor)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)C1=C(C=CC(=C1)F)NC(=O)C=1C(=NN(C1)C)C(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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